molecular formula C22H19N B14206011 1H-Indole, 2-(4-methylphenyl)-3-(phenylmethyl)- CAS No. 785815-33-0

1H-Indole, 2-(4-methylphenyl)-3-(phenylmethyl)-

Cat. No.: B14206011
CAS No.: 785815-33-0
M. Wt: 297.4 g/mol
InChI Key: LDBSRJYPAOPMBL-UHFFFAOYSA-N
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Description

1H-Indole, 2-(4-methylphenyl)-3-(phenylmethyl)- is a chemical compound belonging to the indole family Indoles are heterocyclic aromatic organic compounds that are widely distributed in nature and are known for their diverse biological activities

Preparation Methods

The synthesis of 1H-Indole, 2-(4-methylphenyl)-3-(phenylmethyl)- can be achieved through several synthetic routes. One common method involves the reaction of 2-(4-methylphenyl)indole with benzyl chloride in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product.

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process.

Chemical Reactions Analysis

1H-Indole, 2-(4-methylphenyl)-3-(phenylmethyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the indole nitrogen or the aromatic rings, using electrophilic or nucleophilic reagents under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

1H-Indole, 2-(4-methylphenyl)-3-(phenylmethyl)- has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1H-Indole, 2-(4-methylphenyl)-3-(phenylmethyl)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar compounds to 1H-Indole, 2-(4-methylphenyl)-3-(phenylmethyl)- include other indole derivatives with different substituents at the 2- and 3-positions. Some examples are:

    1H-Indole, 2-(4-methylphenyl)-: Lacks the phenylmethyl group at the 3-position.

    1H-Indole, 3-(phenylmethyl)-: Lacks the 4-methylphenyl group at the 2-position.

    1H-Indole, 2-(4-chlorophenyl)-3-(phenylmethyl)-: Has a 4-chlorophenyl group instead of a 4-methylphenyl group at the 2-position.

The uniqueness of 1H-Indole, 2-(4-methylphenyl)-3-(phenylmethyl)- lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other indole derivatives.

Properties

CAS No.

785815-33-0

Molecular Formula

C22H19N

Molecular Weight

297.4 g/mol

IUPAC Name

3-benzyl-2-(4-methylphenyl)-1H-indole

InChI

InChI=1S/C22H19N/c1-16-11-13-18(14-12-16)22-20(15-17-7-3-2-4-8-17)19-9-5-6-10-21(19)23-22/h2-14,23H,15H2,1H3

InChI Key

LDBSRJYPAOPMBL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=C(C3=CC=CC=C3N2)CC4=CC=CC=C4

Origin of Product

United States

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